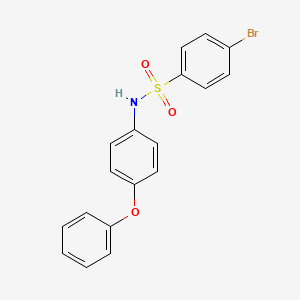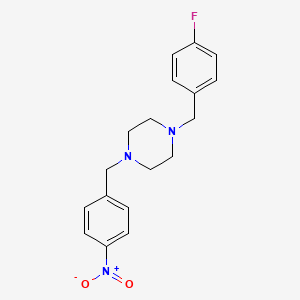
4-ethyl-N-(4-methoxyphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(4-methoxyphenyl)cyclohexanecarboxamide is an organic compound that belongs to the class of cyclohexanecarboxamides. This compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a cyclohexanecarboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-ethyl-N-(4-methoxyphenyl)cyclohexanecarboxamide typically involves the reaction of 4-methoxyphenylamine with cyclohexanecarboxylic acid, followed by the introduction of an ethyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-ethyl-N-(4-methoxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Scientific Research Applications
4-ethyl-N-(4-methoxyphenyl)cyclohexanecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and chemical products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(4-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-ethyl-N-(4-methoxyphenyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)cyclohexanecarboxamide: This compound lacks the ethyl group, which may result in different chemical and biological properties.
4-ethyl-N-(4-methoxyphenyl)benzamide: This compound has a benzamide moiety instead of a cyclohexanecarboxamide moiety, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
4-ethyl-N-(4-methoxyphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H23NO2/c1-3-12-4-6-13(7-5-12)16(18)17-14-8-10-15(19-2)11-9-14/h8-13H,3-7H2,1-2H3,(H,17,18) |
InChI Key |
NZVWBVSARJAAPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5,6-dimethylpyrimidin-4(1H)-one](/img/structure/B12474551.png)


![2-[(5-Aminothiophen-2-yl)sulfanyl]-1-cyclopropylethanone](/img/structure/B12474565.png)

![3-[(2,3-dimethylphenyl)sulfamoyl]-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzamide](/img/structure/B12474578.png)
![2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B12474589.png)
![7-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12474595.png)

![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12474601.png)
![3,3-Dimethyl-2-oxobutyl 2-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]quinoline-4-carboxylate (non-preferred name)](/img/structure/B12474602.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B12474603.png)
![3,3'-[benzene-1,3-diylbis(oxy)]bis{N-[(E)-(2,4-dichlorophenyl)methylidene]aniline}](/img/structure/B12474612.png)
![N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B12474618.png)
